molecular formula C10H12BrNO2 B13485920 Ethyl 2-amino-2-(2-bromophenyl)acetate CAS No. 500772-73-6

Ethyl 2-amino-2-(2-bromophenyl)acetate

Cat. No.: B13485920
CAS No.: 500772-73-6
M. Wt: 258.11 g/mol
InChI Key: RRQPGBGIHMUHQC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-bromophenyl)acetate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetate, where the phenyl group is substituted with a bromine atom at the ortho position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(2-bromophenyl)acetate typically involves the reaction of ethyl 2-bromoacetate with aniline derivatives under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(2-bromophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylacetate derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenylacetate derivatives.

    Substitution: Hydroxyl or alkyl-substituted phenylacetate derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-amino-2-(2-bromophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of bromine-substituted phenylacetates on biological systems. It can be used to investigate the interactions of these compounds with enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2-bromophenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-(2-bromophenyl)acetate: Similar structure but lacks the amino group.

    Ethyl 2-amino-2-phenylacetate: Similar structure but lacks the bromine atom.

    Ethyl 2-amino-2-(4-bromophenyl)acetate: Similar structure but with the bromine atom at the para position.

Uniqueness: Ethyl 2-amino-2-(2-bromophenyl)acetate is unique due to the presence of both the amino and bromine substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

CAS No.

500772-73-6

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-amino-2-(2-bromophenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3

InChI Key

RRQPGBGIHMUHQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Br)N

Origin of Product

United States

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